molecular formula C13H16Cl2FN3S B4443622 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

Cat. No.: B4443622
M. Wt: 336.3 g/mol
InChI Key: XSLUUPLIRIMAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H16Cl2FN3S and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.0426022 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation . It is known to be incompatible with oxidizing agents and should not be kept or handled near them .

Mechanism of Action

Target of Action

The primary target of 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride, also known as para-Fluorophenylpiperazine (pFPP), is the serotonin receptor . It has been found to act mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors .

Mode of Action

pFPP interacts with its targets by binding to the serotonin receptors, specifically the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors . This binding action inhibits the reuptake of serotonin and norepinephrine , and possibly induces their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The enhanced neurotransmission resulting from the action of pFPP affects several biochemical pathways. Primarily, it impacts the serotonergic pathways in the brain, leading to increased serotonin activity . This can result in various downstream effects, including mood elevation and potentially mild psychedelic effects .

Pharmacokinetics

The pharmacokinetic properties of pFPP involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered orally . The compound is metabolized in the liver, specifically by various Cytochrome P450 enzymes . The elimination half-life of pFPP is approximately 6-8 hours , and it is excreted via the kidneys .

Result of Action

The molecular and cellular effects of pFPP’s action primarily involve the enhancement of serotonergic neurotransmission. This can lead to a range of effects, including mood elevation, mild psychedelic effects, and potentially euphoria . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pFPP. For instance, factors such as the user’s overall health, liver function, and kidney function can impact the metabolism and excretion of the compound . Additionally, the presence of other substances or medications can potentially interact with pFPP, affecting its action and efficacy .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3S.2ClH/c14-11-3-1-10(2-4-11)12-9-18-13(16-12)17-7-5-15-6-8-17;;/h1-4,9,15H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLUUPLIRIMAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate (3.29 g, 9.05 mmol) in ethyl acetate (100 ml) was added a 4N solution (100 ml) of hydrogen chloride in ethyl acetate, and the mixture was stirred at room temperature for 3 hours. The solvent was distilled off under reduced pressure to give 2.32 g (76.3%) of the desired product as a solid.
Name
tert-butyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Quantity
3.29 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
76.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride
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1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.